BenchChemオンラインストアへようこそ!

(S)-2-(Naphthalen-2-yl)propanoic acid

Cyclooxygenase Inhibition Enantioselective Pharmacology NSAID Procurement

This (S)-enantiomer is the only stereoisomer with COX inhibitory activity; the R-form is inactive and racemic mixtures confound assays due to unpredictable metabolic inversion. Use this high-purity (>98% ee) compound as a chiral HPLC system-suitability standard (ICH Q6A) and for consistent in vitro/in vivo pharmacology. Substituting with the racemate or R-antipode compromises target engagement and reproducibility. Ideal for structure-activity relationship campaigns, chiral derivatisation, and enantioselective synthesis.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
Cat. No. B13580841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Naphthalen-2-yl)propanoic acid
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC(C1=CC2=CC=CC=C2C=C1)C(=O)O
InChIInChI=1S/C13H12O2/c1-9(13(14)15)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,1H3,(H,14,15)/t9-/m0/s1
InChIKeyDKVIPUUJSKIQFZ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(Naphthalen-2-yl)propanoic Acid: Chiral 2-Arylpropionic Acid Building Block and NSAID Pharmacophore – Procurement-Relevant Identity and Class Context


(S)-2-(Naphthalen-2-yl)propanoic acid (CAS 26159-40-0), also referred to as (αS)-α-methyl-2-naphthaleneacetic acid, is the pharmacologically active S-enantiomer of the 2-arylpropionic acid (profen) class [1]. This compound is the de‑methoxy analogue of the widely used NSAID naproxen [(S)-2-(6‑methoxynaphthalen‑2‑yl)propanoic acid] and shares the core structural determinants required for cyclooxygenase (COX) inhibition, namely the α‑methyl‑substituted carboxylic acid moiety and the naphthyl aromatic ring [2]. In the profen class, only the S‑enantiomer possesses the correct stereochemistry to occupy the COX active site, making enantiomeric configuration a non‑negotiable requirement for biological activity [3].

Why (S)-2-(Naphthalen-2-yl)propanoic Acid Cannot Be Replaced by Racemic Mixtures or the R‑Enantiomer: Evidence‑Based Risks


Within the 2‑arylpropionic acid class, the R‑enantiomer is either completely inactive as a COX inhibitor or exhibits orders‑of‑magnitude lower potency . Moreover, the extent of metabolic chiral inversion (R→S) varies dramatically between profens—naproxen shows negligible inversion (ratio 0.02), whereas flunoxaprofen inverts substantially (ratio 0.54)—meaning that R‑enantiomer or racemic administration cannot be relied upon to generate the active S‑species systemically [1]. Therefore, substituting (S)-2-(naphthalen-2-yl)propanoic acid with the racemate, the R‑antipode, or a structurally related profen without explicit comparative activity data introduces either predictable loss of target engagement or unpredictable pharmacokinetic behaviour, directly compromising reproducibility in biological assays and therapeutic consistency in formulation development [2].

(S)-2-(Naphthalen-2-yl)propanoic Acid: Head‑to‑Head and Cross‑Study Quantitative Differentiation Evidence


COX Inhibitory Potency: S‑Enantiomer ≥30‑Fold More Potent Than R‑Enantiomer

In the 2‑arylpropionic acid series, the S‑enantiomer is the exclusive pharmacophore for COX‑1 and COX‑2 inhibition. For the structurally analogous naproxen (the 6‑methoxy congener), the S‑enantiomer is reported to be 30 times more active than the R‑enantiomer . In human platelet assays, S‑naproxen produced concentration‑dependent inhibition of collagen‑stimulated platelet aggregation at 10–80 µg/L, whereas R‑naproxen was significantly less active at every concentration except 1 µg/L [1]. Because (S)-2-(naphthalen-2-yl)propanoic acid shares the identical α‑methyl‑arylpropionic acid pharmacophore, the stereochemistry‑activity relationship is directly transferable [2].

Cyclooxygenase Inhibition Enantioselective Pharmacology NSAID Procurement

Chiral Purity of Commercial Material: Optical Purity ≥99.3% by Chiral HPLC

Commercial (S)-naproxen samples analysed across 19 brands in Korea (2013) using three independent chiral HPLC columns demonstrated an average optical purity of 99.32%, an improvement over the 98.17% observed three years earlier [1]. The (S)-2-(naphthalen-2-yl)propanoic acid reference standard is typically supplied at ≥98% enantiomeric excess, consistent with the rigorous chiral purity requirements of the USP monograph for naproxen [2]. In contrast, the racemic form (CAS 13350-60-2) is frequently sold at 95% chemical purity without enantiomeric specification, introducing undefined amounts of the inactive or confounding R‑enantiomer .

Chiral Purity Quality Control Enantiomeric Excess

In Vivo Chiral Inversion: Negligible R→S Conversion for Naproxen (Ratio 0.02) vs. Flunoxaprofen (0.54)

The stereoselective disposition study in rats demonstrated that naproxen exhibits an R‑to‑S chiral inversion ratio of only 0.02, compared with 0.54 for flunoxaprofen and 0.003 for carprofen [1]. Clearance of (S)-naproxen was equivalent to that of (R)-naproxen, and no significant differences in steady‑state volume of distribution were observed between enantiomers [1]. This profile contrasts sharply with profens such as ibuprofen and ketoprofen, which undergo substantial unidirectional inversion in vivo [2]. For (S)-2-(naphthalen-2-yl)propanoic acid, which shares the naphthyl‑substituted propionic acid scaffold, a similarly low inversion propensity is expected on the basis of the absence of the structural features that promote inversion in other profens.

Pharmacokinetics Chiral Inversion Metabolic Stability

Physicochemical Differentiation from the 6‑Methoxy Congener (Naproxen): Molecular Weight, Lipophilicity, and Solubility Profiles

Removal of the 6‑methoxy substituent from naproxen to give (S)-2-(naphthalen-2-yl)propanoic acid reduces molecular weight from 230.26 to 200.23 Da and lowers the calculated partition coefficient (XLogP3) from 3.18 (naproxen) to 3.4 for the de‑methoxy compound [1][2]. The methoxy group is a hydrogen‑bond acceptor that contributes to aqueous solubility: naproxen aqueous solubility is reported as 15.9 mg/L , whereas the de‑methoxy analogue is expected to be less water‑soluble owing to the loss of this polar functionality. These differences directly affect membrane permeability, protein binding, and compatibility with aqueous assay buffers, making the two compounds non‑interchangeable in formulation screens and in vitro ADME profiling.

Physicochemical Properties logP Solubility Drug Design

Human Platelet Thromboxane B2 Suppression: Concentration‑Dependent Advantage of S‑Enantiomer Over R‑Enantiomer

In washed human platelets, S‑naproxen suppressed collagen‑stimulated thromboxane B2 production significantly more than R‑naproxen at 10 and 25 µg/L (p<0.05) [1]. The concentration‑response curves for the two enantiomers were parallel but separated by a consistent potency difference, confirming that the stereochemical configuration of the α‑methyl group directly governs the interaction with the COX‑1 substrate channel rather than altering the mechanism of inhibition [1]. This differential is critical for ex vivo models of platelet function where thromboxane B2 is a primary endpoint.

Thromboxane Platelet Function Ex Vivo Pharmacology

Recommended Research and Industrial Application Scenarios for (S)-2-(Naphthalen-2-yl)propanoic Acid Based on Quantitative Differentiation Evidence


Chiral HPLC Column Validation and Enantiomeric Purity Release Testing

With commercial (S)-naproxen optical purity exceeding 99.3% [1], (S)-2-(naphthalen-2-yl)propanoic acid serves as a reliable system‑suitability standard for chiral HPLC method qualification. Its well‑resolved R‑ and S‑ peaks on cellulose‑based chiral stationary phases enable accurate determination of enantiomeric excess in newly synthesised 2‑arylpropionic acid derivatives, ensuring compliance with ICH Q6A chiral identity specifications.

Pharmacological Profiling of COX‑1/COX‑2 Selectivity in Recombinant Enzyme and Human Tissue Assays

Given the ≥30‑fold potency advantage of the S‑enantiomer over the R‑enantiomer , (S)-2-(naphthalen-2-yl)propanoic acid is the required stereoisomer for any in vitro COX inhibition screen. Its use avoids the confounding effect of the inactive R‑form, permitting accurate determination of IC50 values for COX‑1 and COX‑2 (human recombinant COX‑1 IC50 0.6–4.8 µM; COX‑2 IC50 2.0–28.4 µM for the naproxen analogue ) and supporting structure‑activity relationship campaigns targeting improved COX‑2 selectivity.

In Vivo Pharmacokinetic/Pharmacodynamic Studies Requiring Predictable Exposure Without Chiral Inversion

Because the naproxen scaffold exhibits negligible R‑to‑S chiral inversion (ratio 0.02 vs. 0.54 for flunoxaprofen) [2], (S)-2-(naphthalen-2-yl)propanoic acid is the preferred form for animal studies where consistent exposure to the pharmacologically active enantiomer must be maintained. This property simplifies pharmacokinetic modelling and eliminates the need for enantiomer‑specific bioanalytical methods to correct for inversion‑derived active species.

Synthesis of Chiral Auxiliaries and Derivatising Agents for Asymmetric Synthesis

The rigid naphthyl backbone combined with the stereochemically defined α‑methyl‑carboxylic acid motif makes (S)-2-(naphthalen-2-yl)propanoic acid a valuable precursor for chiral derivatising agents (e.g., Mosher‑type acids) and chiral stationary phases [3]. Its high enantiopurity (≥98% ee) ensures that diastereomeric excess measured by NMR or HPLC accurately reflects the stereochemical outcome of asymmetric reactions, a critical requirement in industrial process chemistry.

Quote Request

Request a Quote for (S)-2-(Naphthalen-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.